Boc-D-Lys-OH is a D-enantiomer of the standard lysine amino acid, featuring an acid-labile Nα-tert-butyloxycarbonyl (Boc) protecting group. This configuration makes it a critical precursor for synthesizing peptides containing non-natural D-amino acids via Boc-based solid-phase peptide synthesis (SPPS). The primary procurement driver for this compound is the well-documented ability of D-amino acids to confer enhanced resistance to enzymatic degradation in the final peptide, a crucial attribute for developing peptide therapeutics with improved in-vivo half-lives.
Substituting Boc-D-Lys-OH is not a simple material swap and carries significant process and performance consequences. Replacing it with its enantiomer, Boc-L-Lys-OH, will produce a stereochemically distinct peptide with different biological activity and a drastically lower resistance to protease degradation. Using an alternative protecting group, such as in Fmoc-D-Lys(Boc)-OH, is incompatible with Boc-based SPPS workflows, as the Nα-Fmoc group requires base-labile deprotection, contrasting with the acid-labile deprotection central to Boc chemistry. This necessitates a complete redesign of the synthesis protocol. Procuring unprotected D-Lysine to perform the Boc protection in-house introduces an additional, time-consuming synthesis and purification step, risking lower yields and introducing impurities that can compromise the final peptide's quality and reproducibility.
The primary value of incorporating D-lysine is the significant increase in stability against enzymatic cleavage. In a direct comparison, all-L-amino acid peptides (P4 and P5) were completely degraded by a protease cocktail in approximately 30 minutes. In contrast, their all-D-amino acid analogues (P4C and P5C) were completely resistant to the same enzyme cocktail for at least 6 hours, demonstrating a stability increase of more than 12-fold. This resistance is critical, as the L-peptides lost significant antimicrobial activity in the presence of serum, whereas the D-peptides retained their potency.
| Evidence Dimension | Peptide Stability in Protease Cocktail |
| Target Compound Data | Peptide with D-amino acids (P4C/P5C): No degradation observed at 6 hours. |
| Comparator Or Baseline | Peptide with L-amino acids (P4/P5): Complete degradation at ~30 minutes. |
| Quantified Difference | >12-fold increase in stability duration. |
| Conditions | Incubation with a protease cocktail, analyzed by analytical HPLC. |
This directly translates to a longer in-vivo half-life and sustained therapeutic effect, a key justification for selecting a D-amino acid precursor.
Boc-D-Lys-OH is specifically designed for integration into Boc-based SPPS workflows. This methodology uses an acid-labile Boc group for Nα-protection, which is removed with trifluoroacetic acid (TFA), and typically employs benzyl-based side-chain protecting groups removed by strong acids like HF. The alternative, Fmoc-D-Lys(Boc)-OH, is incompatible with this process because its Nα-Fmoc group requires removal by a base (e.g., piperidine), representing a fundamentally different and non-interchangeable deprotection strategy. Procuring Boc-D-Lys-OH eliminates the need to redevelop and revalidate synthesis protocols for labs standardized on Boc chemistry.
| Evidence Dimension | Nα-Deprotection Chemistry |
| Target Compound Data | Boc-D-Lys-OH: Acid-labile (TFA) deprotection. |
| Comparator Or Baseline | Fmoc-D-Lys(Boc)-OH: Base-labile (piperidine) deprotection. |
| Quantified Difference | Fundamentally incompatible orthogonal chemistries. |
| Conditions | Standard Boc-SPPS vs. Fmoc-SPPS protocols. |
This ensures seamless integration into established manufacturing or laboratory workflows, avoiding costly and time-consuming process changes associated with switching synthesis strategies.
Substituting L-lysine with D-lysine can maintain desired antimicrobial activity while reducing unwanted toxicity. In a study on the antimicrobial peptide CM15, replacing two L-lysine residues with D-lysine (peptide D3,13) resulted in a 20-fold reduction in toxicity towards murine macrophages (LD50 increased from 6.5 µM to 130 µM). While this specific analog showed a slight 2-fold decrease in antimicrobial activity (MIC against E. coli increased from 2 µM to 4 µM), it demonstrates the ability to significantly improve the therapeutic index by leveraging stereochemistry. Another study found that a D-lysine substituted peptide (D-lys-CP) showed only slightly weaker antimicrobial activity than the all-L parent peptide but with greatly decreased hemolytic activity.
| Evidence Dimension | Macrophage Cytotoxicity (LD50) |
| Target Compound Data | Peptide with D-Lys substitutions (D3,13): 130 µM. |
| Comparator Or Baseline | All-L-Lys peptide (CM15): 6.5 µM. |
| Quantified Difference | 20-fold reduction in cytotoxicity. |
| Conditions | Toxicity assay on murine macrophages. |
This evidence shows that Boc-D-Lys-OH is a critical tool for rationally designing safer, more selective peptide-based drugs by fine-tuning the balance between efficacy and toxicity.
For projects focused on developing peptide drugs for in-vivo applications, where rapid degradation by endogenous proteases limits bioavailability and efficacy. Using Boc-D-Lys-OH as a precursor allows for the synthesis of peptides with significantly extended half-lives, a critical factor for successful clinical translation.
In structure-activity relationship (SAR) studies aimed at optimizing a peptide lead. The selective replacement of L-lysine with D-lysine, enabled by Boc-D-Lys-OH, provides a strategy to decrease toxicity to host cells (e.g., reduce hemolysis or cytotoxicity) while retaining essential antimicrobial or receptor-binding activity.
For laboratories and manufacturing facilities standardized on Boc-based solid-phase peptide synthesis. Procuring Boc-D-Lys-OH ensures direct, drop-in compatibility with established protocols, resins, and cleavage cocktails, thereby avoiding the significant operational costs and validation efforts required to switch to an incompatible Fmoc-based workflow.